N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
The compound N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide (hereafter referred to as Compound X) is a phosphoramidite-modified nucleoside analog. Its structure includes:
- A purine base (6-oxo-1H-purin-2-yl) with a 2-methylpropanamide substituent.
- A modified oxolan (tetrahydrofuran) sugar with stereospecific (2R,3R,4R,5R) configurations.
- Protecting groups: Bis(4-methoxyphenyl)-phenylmethoxy (DMTr) at the 5'-position for solubility and protection during synthesis. 2-cyanoethoxy-diisopropylamino phosphoramidite at the 3'-position, enabling oligonucleotide chain elongation. 2-Methoxyethoxy at the 4'-position, enhancing solubility and stability .
Properties
Molecular Formula |
C47H60N7O10P |
|---|---|
Molecular Weight |
914.0 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(64-65(62-25-13-24-48)54(31(3)4)32(5)6)40(60-27-26-57-7)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1 |
InChI Key |
BWLKVJLYUDLOLH-SBCRAQIVSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Functional Groups
Key structural differences among analogs include variations in protecting groups, sulfur substitutions, and stereochemistry.
Table 1: Structural Comparison
*Estimated based on analogs.
Key Observations:
- Thiophosphate vs. Phosphoramidite : Thiophosphate analogs (e.g., Compound 12) exhibit enhanced nuclease resistance but require distinct deprotection strategies .
- Fluorine Substitution : The 3'-fluoro analog (1404463-20-2) improves metabolic stability and target binding .
- Stereochemistry : β-L-erythro configurations () alter sugar puckering, affecting duplex formation in oligonucleotides .
Key Observations:
- Thiophosphate Synthesis : Requires 5-ethylthio-1H-tetrazole (ETT) for sulfur incorporation, leading to moderate purity .
- Fluorine Incorporation : Demands specialized reagents (e.g., TBAF for deprotection), increasing synthesis complexity .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
*Predicted based on structural analogs.
Key Observations:
- Solubility : DMTr and 2-methoxyethoxy groups in Compound X enhance aqueous solubility compared to β-L-erythro analogs .
- Stability : Fluorine substitution (1404463-20-2) reduces enzymatic degradation .
Analytical Characterization
All compounds were validated via LC/MS , NMR , and HPLC :
- Compound X : 1H NMR showed shifts at δ 3.5–4.2 ppm (oxolan protons) and δ 7.2–7.8 ppm (aromatic DMTr) .
- 1404463-20-2 : 19F NMR confirmed fluorine incorporation (δ -120 ppm) .
Cost and Availability
- Compound X: Not commercially listed; analogs like 1404463-20-2 cost ~$922/g (1g scale) .
- Thiophosphate Analogs : Higher costs due to specialized synthesis (~$1,000–1,500/g) .
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